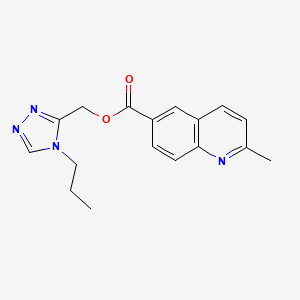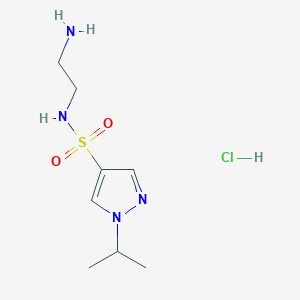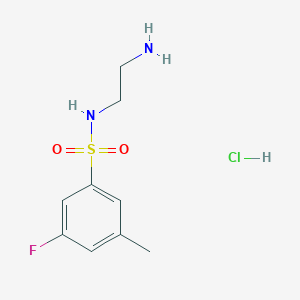![molecular formula C17H14N2O4S B7640249 3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)
3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid, also known as FTAA, is a fluorescent probe that is used to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases such as Alzheimer’s, Parkinson’s, and type 2 diabetes. FTAA has been proven to be a reliable tool for detecting amyloid fibrils in vitro and in vivo.
作用机制
3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid binds to amyloid fibrils through its thioflavin T-like structure. The thioflavin T-like structure of this compound allows it to bind to the cross-beta structure of amyloid fibrils. The binding of this compound to amyloid fibrils results in a significant increase in fluorescence intensity, which can be detected using various methods such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a non-toxic fluorescent probe that specifically binds to amyloid fibrils. This compound has been shown to be safe for use in animal models and has not been associated with any adverse effects.
实验室实验的优点和局限性
The main advantage of using 3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid is its high specificity for amyloid fibrils. This compound has been shown to be more sensitive than other amyloid-specific dyes such as thioflavin T and Congo red. In addition, this compound has been shown to be compatible with various imaging techniques such as fluorescence microscopy and spectroscopy.
The main limitation of using this compound is its high cost and complex synthesis process. This compound is not commercially available and must be synthesized in the laboratory. The synthesis process requires expertise in organic chemistry and can be time-consuming.
未来方向
There are several future directions for the use of 3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid in scientific research. One direction is the development of this compound-based assays for the detection of amyloid fibrils in blood and cerebrospinal fluid. This would allow for the early detection of amyloid-related diseases such as Alzheimer’s and Parkinson’s disease.
Another direction is the development of this compound-based compounds that can inhibit amyloid fibril formation. This could lead to the development of new therapies for amyloid-related diseases.
Finally, the use of this compound in combination with other imaging techniques such as positron emission tomography (PET) could provide a more comprehensive understanding of the distribution and kinetics of amyloid fibrils in vivo.
Conclusion:
In conclusion, this compound is a reliable tool for detecting amyloid fibrils in vitro and in vivo. Its high specificity and sensitivity make it a valuable tool for scientific research. The complex synthesis process and high cost are limitations, but future directions such as the development of this compound-based assays and compounds could lead to new therapies for amyloid-related diseases.
合成方法
3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid can be synthesized using a multistep process that involves the reaction of furan-3-carboxylic acid with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 2-bromoacetyl chloride. The final step involves the reaction of the resulting intermediate with 3-aminobenzoic acid. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid has been extensively used in scientific research to detect amyloid fibrils in vitro and in vivo. It has been used to detect amyloid fibrils in various tissues such as brain tissue, pancreatic islets, and heart tissue. This compound has also been used to detect amyloid fibrils in animal models of Alzheimer’s and Parkinson’s disease. In addition, this compound has been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit amyloid fibril formation.
属性
IUPAC Name |
3-[[[2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-15(18-8-11-2-1-3-12(6-11)17(21)22)7-14-10-24-16(19-14)13-4-5-23-9-13/h1-6,9-10H,7-8H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAYRRWKIOJQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CC2=CSC(=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)

![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)


